N-(5-amino-2-fluorophenyl)acetamide

Descripción general

Descripción

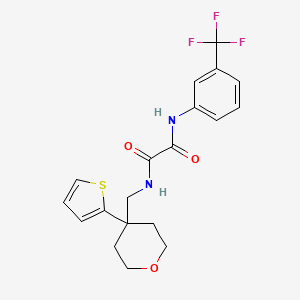

N-(5-amino-2-fluorophenyl)acetamide is a chemical compound with the molecular formula C8H9FN2O and a molecular weight of 168.17 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of N-(5-amino-2-fluorophenyl)acetamide consists of an acetamide group (CH3CONH2) attached to a 2-fluorophenyl group (C6H4F) at the nitrogen atom . The 5-amino-2-fluorophenyl group indicates that an amino group (NH2) and a fluorine atom are attached to the phenyl ring at positions 5 and 2, respectively .Physical And Chemical Properties Analysis

N-(5-amino-2-fluorophenyl)acetamide is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación

Chemoselective Synthesis and Drug Development

Research on chemoselective acetylation processes, such as those described by Magadum and Yadav (2018), provides foundational knowledge relevant to synthesizing compounds like N-(5-amino-2-fluorophenyl)acetamide. These methodologies are crucial for developing intermediates in the synthesis of antimalarial drugs and potentially other therapeutic agents, underscoring the importance of selective acetylation techniques in pharmaceutical manufacturing (Magadum & Yadav, 2018).

Metabolic Pathways and Toxicology Studies

The study of acetaminophen metabolism, as explored by Mazaleuskaya et al. (2015), provides insights into the metabolic pathways that compounds like N-(5-amino-2-fluorophenyl)acetamide might undergo. Understanding these pathways is essential for assessing the potential toxicological impacts of related compounds and for developing antidotes to acetaminophen-induced liver injury (Mazaleuskaya et al., 2015).

Bioactive Compound Synthesis

The synthesis and evaluation of compounds for potential in vitro antiparasitic properties, as detailed by Mphahlele et al. (2017), suggest applications for N-(5-amino-2-fluorophenyl)acetamide in the development of new therapeutic agents. Such studies demonstrate the compound's utility in creating bioactive molecules with potential antiparasitic, anticancer, or other medicinal properties (Mphahlele et al., 2017).

Advanced Drug Delivery Systems

Research into the development of monoclonal antibodies for specific toxic chemicals, such as the work by Yang et al. (2020) on fluoroacetamide, underscores the potential for using N-(5-amino-2-fluorophenyl)acetamide in creating targeted drug delivery systems or antidotes for toxic substances. The design of haptens and antibodies for small, toxic molecules can inform similar strategies for compounds with specific functional groups, enhancing safety and efficacy in pharmaceutical applications (Yang et al., 2020).

Mecanismo De Acción

Mode of Action

It is possible that it interacts with its targets in a way similar to other indole derivatives, which are known to bind with high affinity to multiple receptors .

Biochemical Pathways

Indole derivatives, which share a similar structure, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Given the broad range of biological activities exhibited by indole derivatives, it is possible that this compound could have diverse effects at the molecular and cellular level .

Propiedades

IUPAC Name |

N-(5-amino-2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-5(12)11-8-4-6(10)2-3-7(8)9/h2-4H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJGIOJFOJSYLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-amino-2-fluorophenyl)acetamide | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzamido-N-(4-methylbenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2844481.png)

![Methyl 5-(4-isopropylphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2844484.png)

![[2-(Oxolan-2-yl)oxolan-2-yl]methanol](/img/structure/B2844491.png)

![6-chloro-5-fluoro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2844494.png)

![5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2844498.png)

![1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-cyclopropylurea](/img/structure/B2844499.png)